molecular formula C6H2ClF3O2S B1306040 2,4,6-trifluorobenzenesulfonyl Chloride CAS No. 220239-64-5

2,4,6-trifluorobenzenesulfonyl Chloride

Cat. No. B1306040
M. Wt: 230.59 g/mol
InChI Key: XINCBNCLCIQIJM-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzenesulfonyl chloride is a chemical compound that is part of a broader class of compounds known as sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a benzene ring that is substituted with various functional groups. In the case of 2,4,6-trifluorobenzenesulfonyl chloride, the benzene ring is substituted with three fluorine atoms at the 2, 4, and 6 positions, which can significantly affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of related sulfonyl chlorides often involves multiple steps, including regioselective lithiation, electrophilic substitution, and chloroxidation conditions. For instance, the synthesis of a key building block of penoxsulam, which is structurally similar to 2,4,6-trifluorobenzenesulfonyl chloride, is achieved through a convenient and efficient three-step process starting from commercially available precursors .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides can be studied using techniques such as X-ray diffraction. For example, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride, a compound with a similar sulfonyl chloride group, has been determined to adopt a strongly flattened boat conformation, with significant steric hindrance affecting bond lengths and angles . This steric hindrance can be expected to influence the reactivity of 2,4,6-trifluorobenzenesulfonyl chloride as well.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with a variety of nucleophiles. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride, which shares the tetrafluorobenzene moiety with 2,4,6-trifluorobenzenesulfonyl chloride, reacts with olefins, ammonia, and aromatic compounds, acting as a typical sulfenyl chloride . The presence of the electron-withdrawing fluorine atoms can make the sulfonyl chloride more electrophilic and reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms, for example, can increase the compound's stability and reactivity due to the strong electronegativity of fluorine. This can lead to high sensitivity in detection methods such as gas chromatography with electron-capture detection, as demonstrated by the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid for derivatizing amines . The steric effects observed in related compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, can also contribute to the selectivity of reactions involving sulfonyl chlorides .

Scientific Research Applications

Polymer-Supported Chemical Transformations

2,4,6-trifluorobenzenesulfonyl chloride is used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. These sulfonamides serve as key intermediates in various chemical transformations, including unusual rearrangements that yield diverse privileged scaffolds, demonstrating its utility in the exploration of chemical space (Fülöpová & Soural, 2015).

Activation of SNAr-Reactivity

This compound plays a role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. This effect is utilized to facilitate SNAr reactions under milder conditions, showcasing its utility in synthetic chemistry (Weiss & Pühlhofer, 2001).

Activation of Hydroxyl Groups

In bioconjugate chemistry, 2,4,6-trifluorobenzenesulfonyl chloride is found to be an excellent agent for activating hydroxyl groups on solid supports, facilitating the covalent attachment of biological substances to various solid phases. This reagent reacts rapidly with primary or secondary hydroxyl groups, forming leaving groups that enable further chemical reactions (Chang et al., 1992).

Enhancing Detection in LC-MS

This compound is used in derivatization methods to enhance the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS). It reacts rapidly and quantitatively with estrogens, increasing detection sensitivity, which is crucial in diagnostic applications (Higashi et al., 2006).

Electrocatalytic Applications

It is also involved in the electrochemical fluorination of organosulfur compounds, showing potential in the synthesis of fluorinated compounds. This application underlines its significance in the field of catalysis (Sawamura et al., 2010).

Structural Studies

The structure of 2,4,6-triisopropylbenzenesulfonyl chloride, a derivative, has been studied extensively, highlighting its significance in the development of new sterically hindered arenesulfonyl chlorides (Laba et al., 2009).

Safety And Hazards

2,4,6-Trifluorobenzenesulfonyl chloride is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

2,4,6-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)1-3(8)2-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCBNCLCIQIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380319
Record name 2,4,6-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trifluorobenzenesulfonyl Chloride

CAS RN

220239-64-5
Record name 2,4,6-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Focken, K Burford, ME Grimwood… - Journal of medicinal …, 2019 - ACS Publications
Nonselective antagonists of voltage-gated sodium (Na V ) channels have been long used for the treatment of epilepsies. The efficacy of these drugs is thought to be due to the block of …
Number of citations: 22 pubs.acs.org
M Bogatchenko - 2018 - search.proquest.com
The targeted covalent inhibitor (TCI) approach in drug discovery presents many potential benefits to cancer therapy. The goal of this approach is to trigger apoptosis of rapidly dividing …
Number of citations: 3 search.proquest.com
M Würdemann, J Christoffers - European Journal of Organic …, 2013 - Wiley Online Library
3‐(Allylamino)‐ and 3‐(propargylamino)propanal were converted via the corresponding oximes into nitrile oxides, which readily underwent intramolecular 1,3‐dipolar cycloadditions to …

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